molecular formula C24H37O2PSi B14397781 (6-{[tert-Butyl(dimethyl)silyl]oxy}hexyl)(oxo)diphenyl-lambda~5~-phosphane CAS No. 89625-22-9

(6-{[tert-Butyl(dimethyl)silyl]oxy}hexyl)(oxo)diphenyl-lambda~5~-phosphane

Cat. No.: B14397781
CAS No.: 89625-22-9
M. Wt: 416.6 g/mol
InChI Key: ZYWVZWJILJHXRO-UHFFFAOYSA-N
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Description

(6-{[tert-Butyl(dimethyl)silyl]oxy}hexyl)(oxo)diphenyl-lambda~5~-phosphane is a complex organophosphorus compound It features a unique combination of a tert-butyl(dimethyl)silyl group, a hexyl chain, and a diphenylphosphane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-{[tert-Butyl(dimethyl)silyl]oxy}hexyl)(oxo)diphenyl-lambda~5~-phosphane typically involves multiple steps One common method starts with the preparation of the hexyl chain, which is then functionalized with a tert-butyl(dimethyl)silyl group

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions are crucial to ensure high yield and purity. The scalability of the synthesis process is essential for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

(6-{[tert-Butyl(dimethyl)silyl]oxy}hexyl)(oxo)diphenyl-lambda~5~-phosphane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The tert-butyl(dimethyl)silyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like tetrabutylammonium fluoride can be used to remove the silyl group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phosphine oxides, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

(6-{[tert-Butyl(dimethyl)silyl]oxy}hexyl)(oxo)diphenyl-lambda~5~-phosphane has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

    Biology: The compound can be used in the study of enzyme mechanisms involving phosphorus-containing substrates.

    Industry: Used in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of (6-{[tert-Butyl(dimethyl)silyl]oxy}hexyl)(oxo)diphenyl-lambda~5~-phosphane involves its interaction with various molecular targets. The diphenylphosphane moiety can act as a ligand, coordinating with metal centers in catalytic processes. The silyl group can protect reactive sites during synthesis, allowing for selective reactions to occur.

Comparison with Similar Compounds

Similar Compounds

    (6-{[tert-Butyl(dimethyl)silyl]oxy}hexyl)diphenylphosphane: Lacks the oxo group, leading to different reactivity.

    (6-{[tert-Butyl(dimethyl)silyl]oxy}hexyl)(oxo)phenylphosphane: Contains only one phenyl group, affecting its steric and electronic properties.

Uniqueness

(6-{[tert-Butyl(dimethyl)silyl]oxy}hexyl)(oxo)diphenyl-lambda~5~-phosphane is unique due to the combination of its functional groups, which provide a balance of steric protection and reactivity. This makes it a versatile compound in various chemical transformations and applications.

Properties

CAS No.

89625-22-9

Molecular Formula

C24H37O2PSi

Molecular Weight

416.6 g/mol

IUPAC Name

tert-butyl-(6-diphenylphosphorylhexoxy)-dimethylsilane

InChI

InChI=1S/C24H37O2PSi/c1-24(2,3)28(4,5)26-20-14-6-7-15-21-27(25,22-16-10-8-11-17-22)23-18-12-9-13-19-23/h8-13,16-19H,6-7,14-15,20-21H2,1-5H3

InChI Key

ZYWVZWJILJHXRO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCCCCCP(=O)(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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